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oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B119900
CAS No.: 60832-72-6
M. Wt: 136.11 g/mol
InChI Key: OVLXOTUWFLHWQT-UHFFFAOYSA-N
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Description

Significance of the Oxazolo[4,5-b]pyridin-2(3H)-one Scaffold in Heterocyclic Chemistry

The this compound core is a privileged scaffold in heterocyclic chemistry, a status owed to its unique structural and electronic properties. This bicyclic system is considered a "masked" form of 2-amino-3-hydroxypyridine (B21099), which can be revealed through hydrolysis, making it a useful synthetic intermediate. clockss.org The fusion of the electron-rich oxazole (B20620) ring with the electron-deficient pyridine (B92270) ring creates a molecule with a distinct reactivity profile, allowing for selective functionalization at various positions.

In medicinal chemistry, this scaffold is a key building block for the design of novel therapeutic agents. chemimpex.com Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow for precise interactions with biological targets. Researchers have successfully utilized this scaffold to develop compounds with potential anti-inflammatory, anticancer, and anti-parasitic activities. chemimpex.comnih.govnih.gov For instance, derivatives have been synthesized as inhibitors of enzymes like Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and as activators of SIRT1, a protein deacetylase involved in metabolic regulation. nih.govnih.gov Beyond medicine, the scaffold is also explored in materials science, where its incorporation into polymers can enhance thermal stability and mechanical properties, and its derivatives show potential in the development of organic electronic and photonic devices. chemimpex.com

Historical Context and Evolution of Research on this compound

While the broader class of oxazolopyrimidines has been known for over a century, with the first synthesis of an oxazolo[5,4-d]pyrimidine (B1261902) derivative reported in 1905, focused research on the specific this compound isomer and its applications has evolved more recently. mdpi.com By the early 2000s, it was recognized as a stable and useful synthetic intermediate. For example, a 2001 study detailed its use as a protected form of 2-amino-3-hydroxypyridine, which could be brominated and then hydrolyzed to yield a desired substituted pyridine derivative. clockss.org This work highlighted its utility in multi-step organic synthesis.

A significant turning point in the research trajectory occurred in the late 2000s with the discovery of its biological relevance. A 2009 publication identified a series of oxazolo[4,5-b]pyridines as novel and potent small molecule activators of SIRT1, an enzyme linked to metabolism and longevity. nih.gov This discovery opened the door to exploring this scaffold for metabolic diseases. Subsequent research expanded its biological profile, with a 2013 study reporting on 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as a new class of potent inhibitors against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov More recent work has continued this trend, employing modern synthetic methods like click chemistry to generate libraries of oxazolo[4,5-b]pyridin-2-one derivatives and evaluating them for activities such as GSK-3β inhibition and anti-inflammatory effects. nih.govresearchgate.net

Scope of Current Academic Inquiry into this compound

Current academic inquiry into this compound is vibrant and primarily concentrated in the realms of synthetic methodology and medicinal chemistry. Researchers are actively designing and synthesizing novel derivatives to probe their therapeutic potential across a range of diseases.

A major focus is the development of enzyme inhibitors. Building on earlier work, new series of oxazolo[4,5-b]pyridine-2-one based compounds are being synthesized and tested as inhibitors of kinases like GSK-3β, which are implicated in inflammatory processes. nih.gov These studies often involve evaluating the compounds' ability to suppress the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. nih.gov Another key area is in the fight against infectious diseases, with ongoing structure-activity relationship (SAR) studies to optimize derivatives as potent agents against parasites like Trypanosoma brucei. nih.gov

The development of novel synthetic routes to functionalize the this compound core is also a significant area of research. Synthetic chemists employ a variety of reactions, including the Heck reaction, to introduce new side chains and functional groups onto the pyridine ring, thereby creating diverse chemical libraries for biological screening. clockss.org The use of "click chemistry" to attach triazole moieties is another modern approach being used to generate novel derivatives with potential anti-inflammatory and anticancer activities. nih.govresearchgate.net Furthermore, the photophysical properties of these compounds are being investigated, with studies showing that the introduction of different substituents can significantly alter their absorption and fluorescence spectra, suggesting applications in the field of advanced materials and chemical sensors. researchgate.net

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 60832-72-6 chemimpex.com
Molecular Formula C₆H₄N₂O₂ chemimpex.comnih.gov
Molecular Weight 136.11 g/mol chemimpex.com
Appearance White to orange to green crystalline powder chemimpex.comtcichemicals.com
Melting Point 212 - 216 °C chemimpex.com
Purity ≥ 98% chemimpex.comtcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O2 B119900 oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 60832-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4N2O2/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLXOTUWFLHWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)O2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209667
Record name Oxazolo(4,5-b)pyridin-2(3H)-one
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Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60832-72-6
Record name Oxazolo[4,5-b]pyridin-2(3H)-one
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Record name Oxazolo(4,5-b)pyridin-2(3H)-one
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Record name Oxazolo(4,5-b)pyridin-2(3H)-one
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Record name 3H-[1,3]oxazolo[4,5-b]pyridin-2-one
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Synthetic Methodologies and Chemical Reactivity of Oxazolo 4,5 B Pyridin 2 3h One

Established Synthetic Routes to the Oxazolo[4,5-b]pyridin-2(3H)-one Core

The construction of the this compound scaffold is primarily achieved through several reliable synthetic methodologies, starting from readily available pyridine (B92270) derivatives.

Cyclization Reactions of Aminopyridinol Precursors

The most fundamental approach to the this compound core involves the cyclization of 2-amino-3-hydroxypyridine (B21099). This precursor contains the necessary ortho-amino and hydroxyl functionalities poised for ring closure. The cyclization can be accomplished using various carbonylating agents. For instance, the reaction of 2-amino-3-hydroxypyridine with reagents like phosgene (B1210022) or its equivalents introduces the required carbonyl group to form the oxazolone (B7731731) ring.

A common and effective method for synthesizing 2-substituted oxazolo[4,5-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids at elevated temperatures. clockss.org These reactions are typically promoted by dehydrating agents such as polyphosphoric acid (PPA) or its milder and more soluble alternative, polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). researchgate.net For example, heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C directly yields the corresponding 2-aryl-substituted oxazolo[4,5-b]pyridine (B1248351) derivative in high yield. researchgate.net The this compound structure itself can be considered a "masked" form of 2-amino-3-hydroxypyridine and can be used in synthesis. For instance, the core can be brominated and subsequently hydrolyzed under basic conditions to yield 5-bromo-2-amino-3-hydroxypyridine. researchgate.net

Catalytic Oxidative Carbonylation Approaches

A more modern and efficient alternative to classical cyclization methods is the catalytic oxidative carbonylation of 2-aminopyridin-3-ol. This process utilizes a transition-metal catalyst, typically palladium, to construct the heterocyclic ring in a single step from the aminopyridinol precursor and carbon monoxide. Research has demonstrated the successful use of a heterogeneous palladium catalyst for the oxidative carbonylation of 2-aminopyridin-3-ol to furnish this compound. beilstein-journals.org This reaction proceeds under relatively mild conditions (100 °C, 40 atm of a CO–air mixture) with aerobic oxygen serving as the terminal oxidant, making it an environmentally benign process that produces water as the only byproduct. beilstein-journals.org A key advantage of this method is the ability to recycle the catalyst multiple times without significant loss of activity. beilstein-journals.org

Catalyst SystemPrecursorConditionsProductNote
Heterogeneous Palladium Catalyst2-Aminopyridin-3-ol100 °C, 40 atm (4:1 CO:air), DMEThis compoundCatalyst recyclable up to four times. beilstein-journals.org

One-Step Synthetic Strategies for this compound and its Derivatives

One-step or one-pot synthetic strategies are highly valued for their efficiency, as they reduce the need for isolating intermediates, thereby saving time and resources. For the oxazolo[4,5-b]pyridine system, such strategies are employed to generate substituted derivatives directly from simple precursors.

A notable example is the direct synthesis of 2-substituted derivatives by heating a substituted 2-amino-3-hydroxypyridine with a suitable carboxylic acid in the presence of a condensing agent like PPSE. researchgate.net This approach combines ring formation and C-2 substitution into a single synthetic operation. For example, the reaction of 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C for 3 hours affords 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine in a 93% yield. researchgate.net While multicomponent reactions are well-established for creating diverse heterocyclic scaffolds like pyrazolo[3,4-b]pyridines in one pot, specific applications leading directly to the this compound core are exemplified by these condensation methods. nih.govorganic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technology has been successfully applied to the synthesis of the oxazolo[4,5-b]pyridine core.

A key example involves the condensation reaction between 2-amino-3-hydroxypyridine and benzoyl chloride. Under microwave irradiation, this reaction can proceed efficiently to give 2-aryloxazolo-[4,5-b]pyridine. researchgate.net The use of microwave heating can substantially accelerate reactions that would otherwise require hours of conventional heating. For instance, syntheses of related azaheterocycles that take 6–15 hours with thermal heating can often be completed in just 10–15 minutes under microwave irradiation, with comparable or even improved yields.

Advanced Synthetic Strategies for Functionalized this compound

Beyond the initial construction of the heterocyclic core, its subsequent functionalization is crucial for developing derivatives with specific properties. Advanced catalytic methods are instrumental in achieving this goal.

Palladium-Catalyzed C-H Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a frontier in synthetic chemistry, offering a highly atom-economical way to modify complex molecules. While direct Pd-catalyzed C-H functionalization on the this compound core itself is an area of ongoing research, palladium catalysis is extensively used for the functionalization of this scaffold via cross-coupling reactions of pre-halogenated derivatives. These methods provide powerful tools for introducing new carbon-carbon bonds.

A prominent example is the Heck reaction, which was used to introduce a carboxylic acid-bearing side chain onto the pyridine ring of the oxazolo[4,5-b]pyridine system. researchgate.net In this specific work, a 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine was reacted with methyl acrylate (B77674) in the presence of a palladium acetate (B1210297) catalyst. researchgate.net This reaction selectively forms a new C-C bond at the position of the bromine atom, yielding the corresponding acrylate derivative as the E isomer. researchgate.net This strategy highlights how palladium catalysis serves as a cornerstone for the advanced functionalization of the oxazolo[4,5-b]pyridine skeleton, enabling the synthesis of complex derivatives. researchgate.net

SubstrateReagentCatalyst SystemConditionsProductYield
5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridineMethyl acrylatePd(OAc)₂, tri-o-tolylphosphine (B155546)DMF, reflux, 24 h(E)-Methyl 3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl)acrylate74% researchgate.net

Derivatization via N-Bromo-succinimide (NBS) Reactions

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. researchgate.netorganic-chemistry.org In the case of this compound, reaction with NBS provides a direct route to brominated derivatives, which are valuable precursors for further functionalization. google.comclockss.org

The bromination of this compound using NBS typically occurs at the 6-position of the pyridine ring. google.comprepchem.com This reaction is generally carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). google.comprepchem.com For instance, treating this compound with NBS in DMF at room temperature leads to the formation of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. prepchem.com A specific protocol involves dissolving the starting material in DMF under a nitrogen atmosphere, followed by the addition of NBS, also dissolved in DMF. prepchem.com The reaction mixture is stirred overnight at room temperature. Subsequent workup involving the addition of water and chilling precipitates the solid product, which can be filtered, washed, and dried. prepchem.com This method has been reported to produce the desired 6-bromo derivative with a high yield of up to 92%. google.com

An alternative method for the bromination of the parent compound involves the use of bromine in DMF, which also yields the 6-bromo derivative after stirring for 1.5 hours at room temperature. prepchem.com The brominated product, 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one, is a key intermediate. For example, it can be hydrolyzed under basic conditions (e.g., 10% NaOH reflux) to yield 2-amino-5-bromo-3-hydroxypyridine, which can then be used in further synthetic steps. clockss.org

Table 1: Synthesis of 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one via NBS Reaction

Starting MaterialReagentSolventTemperatureReaction TimeProductYieldReference
This compoundN-Bromosuccinimide (NBS)N,N-dimethylformamide (DMF)Room TemperatureOvernight6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one- prepchem.com
This compoundN-Bromosuccinimide (NBS)N,N-dimethylformamide (DMF)10-90 °C1-36 hours6-bromo-oxazolo[4,5-b]pyridin-2(3H)-oneup to 92% google.com

Derivatization and Functionalization Approaches for this compound

The this compound core can be functionalized through various reactions, allowing for the introduction of a wide range of substituents and the synthesis of diverse chemical libraries.

Electrophilic Substitution Reactions at the Pyridine Moiety (e.g., Halogenation, Nitration)

The pyridine ring of this compound is susceptible to electrophilic substitution reactions, most notably halogenation. As discussed in section 2.2.2, bromination using NBS or elemental bromine is a common method to introduce a bromine atom at the 6-position. google.comprepchem.comprepchem.com This regioselectivity is a key feature of the reactivity of this heterocyclic system. The resulting 6-bromo derivative is a versatile intermediate for introducing further diversity through cross-coupling reactions or other transformations. clockss.org

Mannich Reaction Incorporations

The Mannich reaction is a powerful tool for C-C bond formation and the introduction of aminomethyl groups. For this compound, the nitrogen atom at the 3-position can act as a nucleophile in Mannich-type reactions. This allows for the incorporation of various substituted piperazine (B1678402) moieties. For example, derivatives such as 3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-oxazolo[4,5-b]pyridin-2(3H)-one have been synthesized, indicating the utility of this approach for generating compounds with potential pharmacological applications. uni.lu

Acylation and Alkylation Strategies

The nitrogen at the 3-position of the this compound ring system is a primary site for acylation and alkylation. researchgate.net These reactions provide a straightforward means to introduce a variety of functional groups at this position.

Alkylation reactions can be performed to introduce alkyl or substituted alkyl chains. For instance, N-alkylation with various alkyl halides can be achieved to produce 3-substituted derivatives. researchgate.net This is exemplified by the synthesis of compounds where different phenylpiperazinylalkyl groups are attached to the N-3 position, such as 3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]- google.comprepchem.comoxazolo[4,5-b]pyridin-2-one and 3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]- google.comprepchem.comoxazolo[4,5-b]pyridin-2-one. uni.luuni.lu

Acylation reactions, including acetylation and benzoylation, have also been reported. researchgate.net These reactions, sometimes catalyzed by palladium, further expand the range of accessible derivatives. researchgate.net

Prodrug and Bioisostere Design Based on this compound

The this compound scaffold is a valuable template in drug discovery, serving as a basis for the design of prodrugs and bioisosteres. chemimpex.com Its structural features allow it to mimic other chemical groups or to be modified to improve pharmacokinetic properties.

The core structure has been identified in compounds designed as inhibitors of various enzymes, such as glycogen (B147801) synthase kinase-3β (GSK-3β) and SIRT1 activators. nih.govnih.gov For example, a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and showed significant GSK-3β inhibitory activity. nih.gov The synthesis of these compounds often involves click chemistry, starting from a propargylated oxazolo[4,5-b]pyridin-2-one intermediate. nih.gov

Furthermore, the oxazolo[4,5-b]pyridine moiety has been explored as a bioisosteric replacement for other heterocyclic systems in the development of therapeutic agents. Its derivatives have been investigated for a range of biological activities, including potential use as agents against human African trypanosomiasis. nih.gov The ability to readily functionalize the core structure at various positions allows for the fine-tuning of properties required for drug candidates.

Table 2: Examples of Functionalized this compound Derivatives

Derivative NameFunctionalization TypePotential ApplicationReference
6-bromo-oxazolo[4,5-b]pyridin-2(3H)-oneHalogenationSynthetic Intermediate google.comprepchem.com
3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-oxazolo[4,5-b]pyridin-2(3H)-oneMannich ReactionPharmacological uni.lu
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]- google.comprepchem.comoxazolo[4,5-b]pyridin-2-oneN-AlkylationPharmacological uni.lu
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazolesN-Alkylation/Click ChemistryGSK-3β Inhibition nih.gov

Mechanistic Investigations of Chemical Transformations Involving this compound

Understanding the mechanisms of chemical transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While detailed mechanistic studies for all reactions of this specific compound are not extensively documented in the provided context, some insights can be drawn.

In the context of palladium-catalyzed C-2 arylation of the related oxazolo[4,5-b]pyridine, experimental evidence suggests a facile deprotonation at the C-2 position under the reaction conditions. lookchem.com This indicates the involvement of an anionic intermediate. Kinetic studies using deuteroacetone showed a rapid disappearance of the C-2 proton signal, supporting this hypothesis. lookchem.com Computational studies (DFT calculations) on the deprotonated species suggested that it exists as a rapidly equilibrating mixture of open and closed forms, which are proposed to be key intermediates in the catalytic cycle. lookchem.com

The rearrangement of 7-aryloxazolo[5,4-b]pyridines to benzo[c] prepchem.comresearchgate.netnaphthyridinones in the presence of aluminum chloride has also been studied mechanistically using quantum chemical calculations. acs.org While this is a different isomer, the study highlights the use of computational methods to elucidate the reaction mechanism and key elementary steps of transformations involving the oxazolopyridine scaffold. acs.org Such investigations are vital for the rational design of new synthetic routes and the discovery of novel chemical reactivity.

Reaction Mechanisms of Core Formation

The principal and most direct route to the this compound core involves the cyclization of 2-amino-3-hydroxypyridine with a suitable carbonyl-inserting reagent. One of the most effective and widely used reagents for this transformation is 1,1'-carbonyldiimidazole (B1668759) (CDI). organic-chemistry.orgnih.govsemanticscholar.orgorganic-chemistry.orgresearchgate.net

The reaction mechanism is proposed to proceed through a two-step sequence. Initially, the more nucleophilic hydroxyl group of 2-amino-3-hydroxypyridine attacks one of the carbonyl carbons of CDI, leading to the displacement of an imidazole (B134444) molecule and the formation of an N-acylimidazole intermediate. This intermediate is highly activated towards further nucleophilic attack.

A summary of a typical synthetic procedure is presented in the table below:

ReactantsReagentSolventConditionsProductYield
2-Amino-3-hydroxypyridine1,1'-Carbonyldiimidazole (CDI)THFReflux, 5 hoursThis compoundHigh

Reactivity of Substituents on the this compound Skeleton

The this compound scaffold possesses several sites amenable to further functionalization, allowing for the synthesis of a diverse range of derivatives. The reactivity is primarily centered on the pyridine ring and the nitrogen atom of the oxazolone ring.

Electrophilic Substitution on the Pyridine Ring:

The pyridine ring of the this compound system can undergo electrophilic substitution reactions. A key example is bromination. The parent compound can be effectively brominated, demonstrating the susceptibility of the pyridine ring to electrophilic attack. clockss.orgprepchem.com This reaction provides a valuable handle for introducing further diversity into the molecule.

For instance, the bromo-derivative can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. clockss.org This allows for the introduction of various carbon-based substituents, including acrylic esters, which can be further modified. clockss.org

The following table summarizes a representative reaction sequence:

Starting MaterialReagent(s)Reaction TypeProduct
This compoundN-Bromosuccinimide (NBS) in DMFElectrophilic Bromination6-Bromo-oxazolo[4,5-b]pyridin-2(3H)-one
6-Bromo-oxazolo[4,5-b]pyridin-2(3H)-oneMethyl acrylate, Pd(OAc)₂, tri-o-tolylphosphine in DMFHeck ReactionMethyl (E)-3-(2-oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl)acrylate

N-Alkylation of the Oxazolone Ring:

The nitrogen atom at the 3-position of the oxazolone ring is nucleophilic and can be readily alkylated using various alkylating agents. This allows for the introduction of a wide array of side chains, which has been extensively explored in the development of new chemical entities. The reaction typically proceeds under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity.

Biological and Pharmacological Research on Oxazolo 4,5 B Pyridin 2 3h One Derivatives

Antimicrobial Activity Studies of Oxazolo[4,5-b]pyridin-2(3H)-one Analogs

The search for novel antimicrobial agents is a critical area of research, and this compound derivatives have been explored for their potential to combat various pathogens.

Studies on the antibacterial properties of this compound analogs have revealed a range of activities against both Gram-positive and Gram-negative bacteria. For instance, a one-pot microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids, which incorporate the oxazolo[4,5-b]pyridine (B1248351) scaffold, showed that while most compounds had no significant activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, compound 7b was effective against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL. researchgate.net Notably, compounds 6a , 6g , 7b , and 8 from this series demonstrated activity against Proteus mirabilis. researchgate.net

Another study focused on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, which are structurally related to the core scaffold, and found that several derivatives displayed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Specifically, six pyrazolo[3,4-b]pyridine derivatives (6a, 6b, 6c, 6d, 6g, and 6h ) and two thieno[2,3-b]pyridines (8a and 8e ) showed moderate activity against B. subtilis. japsonline.com

In addition to antibacterial properties, certain this compound derivatives have been investigated for their antifungal potential. In the same study that identified antibacterial agents, compounds 6c , 7b , and 7c were found to exhibit antifungal activity against Candida albicans. researchgate.net Furthermore, a series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, which are isomers of the main compound, demonstrated notable antifungal activity against Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) of less than 6.2 µg/mL. mdpi.com The development of new antifungal agents is crucial due to increasing resistance to existing drugs. mdpi.com

Table 1: Antimicrobial Activity of Selected this compound Analogs

Compound Test Organism Activity/MIC Reference
7b Klebsiella pneumoniae MIC = 100 µg/mL researchgate.net
6a, 6g, 7b, 8 Proteus mirabilis Active researchgate.net
6c, 7b, 7c Candida albicans Active researchgate.net
Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives Candida parapsilosis MIC < 6.2 µg/mL mdpi.com
Pyrazolo[3,4-b]pyridine derivatives (6a, 6b, 6c, 6d, 6g, 6h ) Bacillus subtilis Moderate Activity japsonline.com
Thieno[2,3-b]pyridine derivatives (8a, 8e ) Bacillus subtilis Moderate Activity japsonline.com

Anticancer Research and Cytotoxicity of this compound Compounds

The quest for more effective and selective anticancer agents has led to the synthesis and evaluation of numerous this compound derivatives.

A significant body of research has demonstrated the cytotoxic effects of this compound compounds against a variety of human cancer cell lines. A newly synthesized series of oxazolo[4,5-b]pyridine-based triazoles (18a–j ) were screened for their anticancer activities against PC3 (prostate), A549 (lung), MCF-7 (breast), and DU-145 (prostate) cancer cell lines. tandfonline.com Many of these compounds showed good to moderate anticancer potential when compared to the standard drug etoposide. tandfonline.com

Similarly, 1,3,4-oxadiazole (B1194373) incorporated oxazolo[4,5-b]pyridine derivatives have been synthesized and tested against human cancer cell lines including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer, with many showing good anticancer activity. scispace.com Another study synthesized a novel series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives and evaluated their cytotoxic activity against four human cancer cell lines: A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (metastatic colon adenocarcinoma), and HT29 (primary colon adenocarcinoma). nih.govresearchgate.net

From the various screening studies, several promising lead compounds have been identified for further development. Among the oxazolo[4,5-b]pyridine-based triazoles, compounds 18a, 18b, 18c, 18d, 18e, and 18i displayed promising anticancer activities across the four tested cell lines. tandfonline.com In a separate study on oxazolo[5,4-d]pyrimidines, compound 3g , which has a 3-(N,N-dimethylamino)propyl substituent, was identified as the most potent against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.govresearchgate.net This activity surpassed that of the reference drug fluorouracil. nih.govresearchgate.net

Furthermore, a small-scale screening of 19 compounds with oxazolo[5,4-d]pyrimidine structures against human umbilical vein endothelial cells (HUVECs) identified compound SCYJ32 as highly cytotoxic against numerous cell lines, with IC50 values of 12.19 µM (HUVECs), 12.16 µM (SGC7901), 10.24 µM (MCF7), and 20.43 µM (HeLa). ijpbr.in

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound(s) Cancer Cell Line(s) Activity/IC50/CC50 Reference
18a, 18b, 18c, 18d, 18e, 18i PC3, A549, MCF-7, DU-145 Promising anticancer activity tandfonline.com
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives MCF-7, A549, Colo-205, A2780 Good anticancer activity scispace.com
3g HT29 CC50 = 58.4 µM nih.govresearchgate.net
SCYJ32 HUVEC IC50 = 12.19 µM ijpbr.in
SCYJ32 SGC7901 IC50 = 12.16 µM ijpbr.in
SCYJ32 MCF7 IC50 = 10.24 µM ijpbr.in
SCYJ32 HeLa IC50 = 20.43 µM ijpbr.in

Anti-inflammatory Investigations of this compound Derivatives

The anti-inflammatory potential of this compound derivatives has also been a subject of investigation. A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β), a kinase implicated in inflammation. nih.govdntb.gov.ua Compound 4g demonstrated the highest inhibition with an IC50 value of 0.19 μM. nih.govdntb.gov.ua

Following the promising in vitro results, several compounds (4g, 4d, 4f, 4i, 4n, and 4q ) with significant GSK-3β inhibition were tested for their in vivo anti-inflammatory activity in a rat paw edema model. nih.govdntb.gov.ua Compounds 4g, 4d, 4f, and 4i exhibited notable in vivo anti-inflammatory effects, with percentage inhibitions of 76.36%, 74.54%, 72.72%, and 70.90%, respectively, five hours after carrageenan administration. nih.govdntb.gov.ua These compounds also significantly inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govdntb.gov.ua

Table 3: Anti-inflammatory Activity of this compound Based 1,2,3-triazoles

Compound In Vitro GSK-3β Inhibition (IC50) In Vivo Anti-inflammatory Activity (% Inhibition) Reference
4g 0.19 µM 76.36% nih.govdntb.gov.ua
4d - 74.54% nih.govdntb.gov.ua
4f - 72.72% nih.govdntb.gov.ua
4i - 70.90% nih.govdntb.gov.ua

In Vivo Anti-inflammatory Models

The anti-inflammatory potential of this compound derivatives has been demonstrated in various in vivo models, most notably the carrageenan-induced rat paw edema model. This assay is a standard for evaluating acute inflammation.

A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Among the synthesized compounds, several showed pronounced anti-inflammatory effects. Specifically, compounds 4g, 4d, 4f, and 4i exhibited significant reductions in paw edema, with inhibition percentages of 76.36%, 74.54%, 72.72%, and 70.90%, respectively, five hours after carrageenan administration. nih.gov These results were comparable to the standard anti-inflammatory drug, indomethacin (B1671933). nih.gov

In another study, a series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and tested for their anti-inflammatory properties. nih.gov The most active compounds, 7d, 7e, 7g, and 7c, were further evaluated in the rat paw edema model. Compound 7d demonstrated the highest level of inhibition, reducing paw volume by 62.79% at three hours and 65.91% at five hours post-carrageenan administration. nih.gov For comparison, indomethacin showed inhibition of 76.74% at three hours and 79.54% at five hours. nih.gov

These studies underscore the potential of the this compound scaffold in developing new anti-inflammatory agents.

Table 1: In Vivo Anti-inflammatory Activity of Selected this compound Derivatives in the Carrageenan-Induced Rat Paw Edema Model

Compound% Inhibition (5 hours)Reference
4g76.36% nih.gov
4d74.54% nih.gov
4f72.72% nih.gov
4i70.90% nih.gov
7d65.91% nih.gov

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of this compound derivatives are further supported by their ability to inhibit key pro-inflammatory mediators. These molecules play a crucial role in the inflammatory cascade, and their suppression is a key mechanism of action for many anti-inflammatory drugs.

Research has shown that the same compounds exhibiting in vivo anti-inflammatory activity also substantially inhibit the production of pro-inflammatory mediators. The oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole derivatives (4g, 4d, 4f, and 4i) were found to significantly reduce the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov This inhibition was comparable to that of indomethacin. nih.gov

Similarly, the piperazine-linked oxazolo[4,5-b]pyridine derivatives (7d, 7e, 7g, and 7c) also demonstrated a substantial inhibitory effect on the ex vivo production of TNF-α, IL-1β, and IL-6. nih.gov These findings suggest that the anti-inflammatory properties of these compounds are, at least in part, due to their modulation of these critical inflammatory signaling molecules.

Table 2: Pro-inflammatory Mediators Inhibited by this compound Derivatives

MediatorReference
Nitric Oxide (NO) nih.gov
Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.gov
Interleukin-1beta (IL-1β) nih.govnih.gov
Interleukin-6 (IL-6) nih.govnih.gov

Research into Neurological and Psychiatric Disorder Applications

Beyond inflammation, the this compound scaffold has shown promise in the context of neurological and psychiatric disorders. Research in this area has focused on the modulation of key neurotransmitter systems and the potential for neuroprotection.

Serotonin (B10506) Receptor Modulation

While direct and extensive research on serotonin receptor modulation by this compound derivatives is still emerging, the structural similarities of some derivatives to known serotonergic agents suggest this as a plausible area of investigation. The core structure can be functionalized with moieties known to interact with serotonin receptors. For instance, the incorporation of piperazine (B1678402) rings, as seen in some analgesic and anti-inflammatory derivatives, is a common feature in many compounds targeting serotonin receptors. Further studies are needed to explicitly characterize the interaction of this class of compounds with various serotonin receptor subtypes and to determine their potential therapeutic utility in serotonin-related disorders.

Potential as Neuroprotective Agents

The neuroprotective potential of compounds based on a related 5-(4-pyridinyl)-1,2,4-triazole scaffold has been explored, providing a rationale for investigating similar properties in this compound derivatives. nih.gov Research has focused on inhibiting alpha-synuclein (B15492655) aggregation, a key pathological hallmark in Parkinson's disease. nih.gov One study identified ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 15) as a compound capable of preventing neurotoxin-induced bradykinesia and affecting Parkinson's disease markers. nih.gov These findings suggest that heterocyclic scaffolds, including the oxazolopyridine core, could serve as a template for designing novel neuroprotective agents. nih.gov The development of this compound derivatives with specific neuroprotective activities remains an active area of research.

Other Emerging Biological Activities of this compound Derivatives

In addition to their anti-inflammatory and potential neurological applications, derivatives of this compound have been investigated for other biological activities, with analgesic properties being a notable area of discovery.

Analgesic Properties

Several studies have highlighted the analgesic potential of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which are isomeric to the [4,5-b] series. A series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives were synthesized and tested for analgesic efficacy. nih.gov Compounds with a 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituent and a 3-4 carbon alkyl side chain showed significantly greater analgesic activity than their this compound analogs. nih.gov

One of the most promising compounds identified was 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (compound 3b). nih.gov This compound demonstrated potent, rapid-acting, non-opioid analgesic effects. nih.gov It is noteworthy that this compound was found to be a non-anti-inflammatory analgesic, suggesting a mechanism of action distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, some 2-(substituted phenyl)oxazolo[4,5-b]pyridines and their [5,4-b] isomers have also been reported to possess good analgesic activity, with some compounds showing efficacy comparable to phenylbutazone (B1037) or indomethacin. nih.gov

Table 3: Analgesic Activity of a Selected Oxazolo[5,4-b]pyridin-2(1H)-one Derivative

CompoundAnimal ModelTestED50Reference
1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (3b)MousePhenylquinone writhing test5.6 mg/kg po nih.gov
1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (3b)RatAcetic acid writhing test0.5 mg/kg po nih.gov

Antidiabetic Activity

While direct studies on the antidiabetic effects of this compound derivatives are emerging, research on structurally related pyrazole-based heterocycles has shown promising results. For instance, derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antidiabetic properties. mdpi.com In one study, several aryl-substituted pyrazolo[3,4-b]pyridine derivatives exhibited excellent inhibition of α-amylase, an enzyme involved in carbohydrate digestion. mdpi.com Specifically, compounds in one series displayed IC₅₀ values ranging from 5.14 to 5.56 µM, while another series showed even greater potency with IC₅₀ values between 5.10 and 5.21 µM. mdpi.com These findings suggest that the broader class of azolo-pyridine scaffolds is a promising area for the discovery of new antidiabetic agents. Further investigation into oxazolo[5,4-b]pyridine (B1602731) derivatives has also been noted for its potential antidiabetic applications. researchgate.net

Antioxidant and Anticoagulant Potentials

Antioxidant Activity: The antioxidant potential of derivatives based on the oxazole (B20620) scaffold has been investigated. In one study, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their ability to inhibit lipid peroxidation and their effects on hepatic cytochrome P450 dependent EROD enzyme in vitro. nih.gov One of the most active compounds demonstrated 89% inhibition of microsomal EROD activity, which was superior to the specific inhibitor caffeine (B1668208) at the same concentration. nih.gov

Structurally similar thiazolo[4,5-b]pyridine (B1357651) derivatives have also been explored for their antioxidant properties. researchgate.net The antioxidant activity of these compounds was assessed in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.net Additionally, other research on 1,3,4-oxadiazole derivatives has highlighted their significant free radical scavenging capabilities against DPPH, hydroxyl, and nitric oxide radicals. nih.govfrontiersin.org One such derivative, Ox-6f, showed 80.23% radical scavenging potential at a concentration of 100 µg/mL. nih.gov

Anticoagulant Activity: The anticoagulant potential of broader classes of related azoloazine compounds has been documented. nih.gov For example, certain 1,2,4-triazolo[1,5-a]pyrimidines have demonstrated anticoagulant activity comparable to or exceeding that of the reference drug dabigatran (B194492) etexilate. nih.gov One of the most potent compounds, 7,5-Di(2-thienyl)-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine, was found to prolong the thrombin time by 2.2 times more than the reference drug, indicating its potential as a thrombin inhibitor. nih.gov Another study on azolo[1,5-a]pyrimidines and their condensed analogs also identified five compounds with higher anticoagulant activity than dabigatran etexilate. mdpi.com

Elucidation of Molecular Targets and Mechanisms of Action

Enzyme Inhibition Profiles (e.g., ALDH1A1, GSK-3β, hTopo IIα)

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease.

Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition: A series of benzo[d]oxazol-2(3H)-one and 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives have been designed as selective inhibitors of ALDH1A1, an enzyme overexpressed in various cancers and responsible for resistance to certain chemotherapeutic agents. The designed molecules were predicted to have good inhibitory potency with pIC₅₀ values in the range of 6.8 to 7.5.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Recent studies have established that inhibiting GSK-3β can help control inflammation. nih.gov In this context, a series of 17 piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. nih.gov Several of these compounds displayed significant inhibition, with the most potent having an IC₅₀ value of 0.34 µM. nih.gov Another study focused on novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, synthesized via a click chemistry approach, also identified potent GSK-3β inhibitors. nih.gov The most active compound in this series exhibited an IC₅₀ value of 0.19 µM. nih.gov

Table 1: GSK-3β Inhibition by Oxazolo[4,5-b]pyridine Derivatives

Compound SeriesMost Potent CompoundIC₅₀ (µM)Reference
Piperazine-linked oxazolo[4,5-b]pyridines7d0.34 nih.gov
Piperazine-linked oxazolo[4,5-b]pyridines7e0.39 nih.gov
Piperazine-linked oxazolo[4,5-b]pyridines7g0.47 nih.gov
Piperazine-linked oxazolo[4,5-b]pyridines7c0.53 nih.gov
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles4g0.19 nih.gov

Human Topoisomerase IIα (hTopo IIα) Inhibition: Human topoisomerase IIα is a critical target in cancer therapy. nih.govresearchgate.net A study focused on the discovery of novel antitumor agents identified 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives as inhibitors of this enzyme. nih.gov The compound 2-(4-butylphenyl)oxazolo[4,5-b]pyridine was found to inhibit hTopo IIα with an IC₅₀ value of 2 µM, which was more active than the reference drug etoposide. nih.gov

Receptor Binding and Modulation Mechanisms

The oxazolopyridine scaffold has been explored for its ability to bind to and modulate various receptors.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a key enzyme in the endocannabinoid system and a target for therapies aimed at treating pain, anxiety, and inflammation. psu.edunih.govmdpi.com Research has identified 2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide as a starting point for developing potent FAAH inhibitors, with a preliminary hit-to-lead optimization yielding a derivative with an IC₅₀ of 0.35 µM. researchgate.net Another study identified a fused pyridyl oxazole inhibitor, OL-92, as having excellent potency and selectivity for FAAH. psu.edu

Other Receptor Interactions: While not exclusively focused on the this compound core, related structures have shown affinity for other important receptors. For instance, oxazolo[4,5-g]quinazoline-2(1H)-one derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Additionally, oxazolo[3,4-a]pyrazine derivatives have been developed as antagonists for the neuropeptide S receptor (NPSR). unipd.it These findings highlight the broad potential of the oxazole-pyridine framework in targeting a variety of receptors.

Influence on Intracellular Signaling Pathways (e.g., MAP Kinase Pathway)

The biological effects of this compound derivatives are often mediated through their influence on critical intracellular signaling pathways.

The inhibition of GSK-3β by oxazolo[4,5-b]pyridine derivatives has significant implications for cellular signaling. nih.govnih.gov GSK-3β is a key regulatory kinase involved in numerous signaling cascades, including the MAP kinase pathway. By inhibiting GSK-3β, these compounds can modulate downstream signaling events that control inflammation and cell survival. For example, potent GSK-3β inhibitors from the oxazolo[4,5-b]pyridine series were found to substantially inhibit the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. nih.govnih.gov

Furthermore, research on structurally related 1,2,4-oxadiazole-5-one derivatives has demonstrated direct inhibition of p38 MAP kinase, a central component of the MAP kinase pathway involved in cellular responses to stress and inflammation. mdpi.com Some of these compounds showed good inhibitory activity, and molecular modeling suggested they bind to the ATP binding pocket of p38α kinase. mdpi.com This provides a conceptual basis for the potential of this compound derivatives to also modulate this critical signaling pathway.

Computational and Theoretical Investigations of Oxazolo 4,5 B Pyridin 2 3h One

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand and predict the interaction between a ligand and a protein's active site. For derivatives of the oxazolo[4,5-b]pyridine (B1248351) core, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.

One notable study focused on a series of newly synthesized oxazolo[4,5-b]pyridine-based triazoles as potential anticancer agents. tandfonline.com These compounds were subjected to molecular docking studies against human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme linked to cancer cell proliferation. The results indicated that the derivatives could efficiently inhibit hDHODH, with several compounds showing promising anticancer activity against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. tandfonline.com

In another significant discovery, derivatives of oxazolo[4,5-b]pyridine were identified as novel activators of SIRT1, an NAD+-dependent protein deacetylase with beneficial effects on metabolic diseases. nih.gov This research identified a series of compounds structurally unrelated to and more potent than resveratrol, a known SIRT1 activator. nih.gov Such discoveries rely heavily on understanding the specific ligand-protein interactions within the SIRT1 binding pocket, a task for which molecular docking is ideally suited.

Table 1: Summary of Molecular Docking Studies on Oxazolo[4,5-b]pyridine Derivatives

Derivative ClassProtein TargetTherapeutic AreaKey Finding
Oxazolo[4,5-b]pyridine-based triazolesHuman Dihydroorotate Dehydrogenase (hDHODH)OncologyDerivatives showed efficient inhibition, suggesting anticancer potential. tandfonline.com
Oxazolo[4,5-b]pyridinesSIRT1Metabolic DiseasesIdentified as novel, potent activators of the SIRT1 enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify correlations between the chemical structure of a series of compounds and their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent drugs. dmed.org.ua

While comprehensive QSAR models for oxazolo[4,5-b]pyridin-2(3H)-one derivatives are not extensively detailed in the public domain, several Structure-Activity Relationship (SAR) studies have laid the essential groundwork for their future development. SAR, a precursor to QSAR, involves analyzing how changes in a molecule's structure affect its biological activity.

For instance, a detailed SAR investigation was conducted on a class of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov The study revealed a "sharp SAR," indicating that small structural modifications led to significant changes in activity. The most potent compound identified exhibited a half-maximal inhibitory concentration (IC₅₀) of 91 nM against the human pathogenic strain T.b. rhodesiense and was over 700 times less toxic to mammalian cells. nih.gov Similarly, the discovery of oxazolo[4,5-b]pyridine analogs as SIRT1 activators also involved extensive SAR to identify the key structural features required for potency. nih.gov These SAR studies provide the foundational data necessary for constructing robust QSAR models to further optimize the biological efficacy of this scaffold.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

Derivative ClassBiological Target/OrganismKey SAR Finding
3-(Oxazolo[4,5-b]pyridin-2-yl)anilidesTrypanosoma brucei rhodesienseSharp SAR was observed; minor structural changes significantly impacted inhibitory activity, leading to a potent compound with an IC₅₀ of 91 nM. nih.gov
Oxazolo[4,5-b]pyridinesSIRT1SAR exploration led to the identification of analogs more potent than the known activator resveratrol. nih.gov

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often employed after molecular docking to validate the stability of the predicted ligand-protein complex. nih.govnih.gov By simulating the dynamic behavior of the complex in a biological environment, researchers can gain deeper insights into the binding stability and conformational changes that are not apparent from static docking poses. nih.gov

While MD simulations are a logical next step to validate the docking results for this compound derivatives, specific studies applying this technique to complexes involving this scaffold are not prominently featured in the reviewed literature. However, the utility of this approach is well-documented for structurally related compounds. For example, in studies of oxazolo[4,5-g]quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations were executed for the top-ranked ligands to confirm that the protein-ligand complexes remained stable throughout the simulation period. nih.gov Applying a similar workflow to the hDHODH and SIRT1 complexes with oxazolo[4,5-b]pyridine ligands would be a valuable step to confirm the binding modes and assess the temporal stability of the interactions.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.net These methods can compute various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic transitions. researchgate.net Analysis of the molecular electrostatic potential (MEP) can identify regions of a molecule that are rich or deficient in electrons, providing clues about its non-covalent interactions. researchgate.net

Specific quantum chemical analyses for the parent this compound molecule are not widely published. However, computational tools and databases provide predicted properties based on these theoretical principles. For instance, predicted data such as the octanol-water partition coefficient (XlogP) and collision cross-section (CCS) values are available and offer insight into the molecule's physicochemical nature. uni.luuni.luuni.lu These theoretical values are essential for building a comprehensive profile of the compound and its derivatives.

Table 3: Predicted Physicochemical Properties of this compound and Derivatives

CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted XlogP
This compoundC₆H₄N₂O₂136.027-
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]- tandfonline.comnih.govoxazolo[4,5-b]pyridin-2-oneC₁₇H₁₇ClN₄O₂344.1042.9 uni.lu
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]- tandfonline.comnih.govoxazolo[4,5-b]pyridin-2-oneC₁₈H₁₉ClN₄O₂358.1202.8 uni.lu
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]- tandfonline.comnih.govoxazolo[4,5-b]pyridin-2-oneC₁₈H₁₉FN₄O₂342.1492.3 uni.lu
Data sourced from PubChem. uni.luuni.luuni.lunih.gov

In Silico ADME/Toxicity Predictions for this compound Derivatives

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical component of modern drug discovery. ri.se These computational methods serve as an early filter, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity risks before they are synthesized. ri.se Key parameters often evaluated include lipophilicity (logP), aqueous solubility (logS), and compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five and Veber's rule. rroij.comnih.gov

For the oxazolo[4,5-b]pyridine scaffold, ADME considerations have been noted as crucial for development. In the study of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as antitrypanosomal agents, researchers concluded that solubility and metabolic stability are key properties to target for future optimization of the most potent compounds. nih.gov This highlights the importance of balancing high efficacy with favorable ADME characteristics.

Predicted ADME-related data for several derivatives is available through computational models. The predicted XlogP value, a measure of lipophilicity, is a critical factor influencing absorption and distribution. As shown in the table below, derivatives of this compound have predicted XlogP values generally falling within a range considered acceptable for oral drug candidates.

Table 4: Predicted Lipophilicity (XlogP) of this compound Derivatives

Derivative NamePredicted XlogP
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]- tandfonline.comnih.govoxazolo[4,5-b]pyridin-2-one2.9 uni.lu
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]- tandfonline.comnih.govoxazolo[4,5-b]pyridin-2-one2.8 uni.lu
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]- tandfonline.comnih.govoxazolo[4,5-b]pyridin-2-one2.3 uni.lu
Data sourced from PubChem. uni.luuni.luuni.lu

Table of Mentioned Compounds

Applications of Oxazolo 4,5 B Pyridin 2 3h One in Advanced Materials and Diverse Fields

Development of Organic Electronic and Photonic Devices

The inherent properties of the oxazolo[4,5-b]pyridine (B1248351) scaffold have made it a candidate for the development of advanced materials used in organic electronics and photonic devices. chemimpex.com The fluorescence behavior of dyes based on the oxazolo[4,5-b]pyridine ring has been a subject of scientific investigation. researchgate.net Studies have shown that introducing different functional groups (both electron-donating and electron-withdrawing) to the core structure can significantly influence its photophysical properties, such as its ground and excited state dipole moments. researchgate.net This tunability is crucial for creating materials with specific light-emitting or charge-transporting characteristics required for devices like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics.

Derivatives of oxazolo[4,5-b]pyridine have been synthesized and their fluorescence properties analyzed in various solvents. researchgate.net For instance, the behavior of these compounds in water–acetonitrile solutions, where they can act as bases to form fluorescing cations, highlights their potential as sensors or probes in photonic applications. researchgate.net The synthesis of various derivatives, such as 2-phenyl-oxazolo[4,5-b]pyridine and 6-bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, demonstrates the chemical tractability of the core structure for creating a library of photophysically active compounds. researchgate.net

Table 1: Synthesized Oxazolo[4,5-b]pyridine Derivatives and their Properties

Compound Name Abbreviation Melting Point (°C) Synthesis Reference
Oxazolo[4,5-b]pyridin-2(3H)-thione 3 243 researchgate.net
Oxazolo[4,5-b]pyridin-2(3H)-one 4 212–213 researchgate.net
6-Bromthis compound 5 229–230 researchgate.net
2-Phenyl-oxazolo[4,5-b] pyridine (B92270) P1 126 researchgate.net

Polymer Modification for Enhanced Thermal and Mechanical Properties

In the field of material science, this compound is utilized as an additive to modify and improve the intrinsic properties of polymers. chemimpex.com When incorporated into polymer matrices, this compound can significantly enhance their thermal stability and mechanical strength. chemimpex.com This improvement makes the resulting polymer composites suitable for high-performance applications where resistance to heat and stress is critical. chemimpex.com The heterocyclic ring structure contributes to more robust polymer chains, leading to materials with a higher tolerance for demanding environmental and operational conditions.

Formulation in Agricultural Chemistry for Pest Control

This compound and its related structures have found utility in agricultural chemistry. The core compound is used in the formulation of agrochemicals designed for effective pest control. chemimpex.com The development of such agrochemicals aims to provide potent solutions against agricultural pests while also considering and minimizing the environmental impact. chemimpex.com Furthermore, the broader family of bicyclic 5-5 heterocyclic ring systems, to which oxazolopyridines belong, is known to exhibit biological properties that include antiviral, antibacterial, and antifungal activities, underscoring their potential for wide-ranging agricultural applications. researchgate.net

Strategic Role as a Synthetic Intermediate in Complex Heterocycle Synthesis

One of the most significant applications of this compound is its role as a versatile building block in organic synthesis. chemimpex.comtcichemicals.comavantorsciences.com It serves as a key intermediate for chemists to construct more complex molecules with greater efficiency. chemimpex.com

A notable example is its use as a "masked" or protected form of 2-amino-3-hydroxypyridine (B21099). clockss.org This strategy allows for selective reactions at other positions of the molecule. For instance, this compound can be brominated with a 90% yield. clockss.org The resulting brominated oxazolone (B7731731) can then be hydrolyzed under basic conditions (10% NaOH) to yield 2-amino-5-bromo-3-hydroxypyridine, a crucial starting material for further synthesis. clockss.org

This intermediate can then be reacted with other molecules, such as 4-cyanobenzoic acid in the presence of polyphosphoric acid trimethylsilyl (B98337) ester (PPSE), to form new, more complex 1,3-oxazolo derivatives in high yields (93%). clockss.org This demonstrates the compound's utility in multi-step synthetic pathways, such as those employing Heck reactions to introduce carboxylic acid moieties, ultimately leading to the creation of libraries of functionally diverse heterocyclic compounds. clockss.orgresearchgate.net Researchers have also used derivatives like 2-ethylthiooxazolo[4,5-b]pyridine to successfully synthesize fused triheterocyclic compounds. researchgate.net

Table 2: Example Synthetic Pathway Yields using this compound as an Intermediate

Reaction Step Product Yield
Bromination of oxazolo[4,5-b]pyridine-2(3H)-one Brominated oxazolone 90%
Basic hydrolysis of brominated oxazolone 2-amino-5-bromo-3-hydroxypyridine 94%
Reaction with 4-cyanobenzoic acid 1,3-oxazolo derivative 93%
Heck reaction on derivative Compound (3) - E isomer 74%

Utility as Biochemical Assay Probes for Enzyme Activity and Metabolic Pathways

In the realm of biochemistry, this compound and its derivatives are employed as probes to investigate biological processes. chemimpex.com They are used in biochemical assays to study the activity and interactions of enzymes, which helps in elucidating complex metabolic pathways. chemimpex.com

A specific application is in the development of enzyme inhibitors. For example, a series of 1,2,3-triazoles based on the oxazolo[4,5-b]pyridine-2-one scaffold was synthesized and evaluated for its ability to inhibit Glycogen (B147801) Synthase Kinase 3β (GSK-3β), an important enzyme in cellular signaling. researchgate.net One of the synthesized compounds demonstrated significant inhibition with a half-maximal inhibitory concentration (IC50) value of 0.19 μM, showcasing the potential of this chemical class in drug discovery and chemical biology. researchgate.net

Structure Activity Relationship Sar Studies and Drug Design Principles for Oxazolo 4,5 B Pyridin 2 3h One Analogs

Systematic Modification and Design Principles

Systematic modification of the oxazolo[4,5-b]pyridin-2(3H)-one core is a key strategy in the optimization of lead compounds. The design principles often revolve around introducing substituents at various positions of the heterocyclic system to enhance potency, selectivity, and pharmacokinetic properties.

One of the primary areas of investigation has been the development of SIRT1 activators. SIRT1 is an NAD+-dependent protein deacetylase that plays a crucial role in metabolic regulation, and its activation is considered a promising therapeutic strategy for metabolic disorders. nih.gov Researchers have identified oxazolo[4,5-b]pyridines as a novel class of SIRT1 activators that are structurally distinct from and more potent than resveratrol, a natural SIRT1 activator. nih.gov

The general approach to modifying the this compound scaffold involves several key strategies:

Substitution on the Pyridine (B92270) Ring: The pyridine ring offers multiple sites for substitution, allowing for the fine-tuning of electronic and steric properties. For instance, the introduction of a bromine atom at the 5-position of the 2-amino-3-hydroxypyridine (B21099) precursor is a common step in the synthesis of functionalized oxazolo[4,5-b]pyridines. clockss.org Subsequent reactions, such as the Heck reaction, can then be used to introduce a variety of side chains at this position. clockss.org

Substitution at the N-3 Position: The nitrogen atom at the 3-position of the oxazolone (B7731731) ring is a frequent site for modification. Alkylation at this position with various side chains can significantly impact the compound's biological activity and physical properties. For example, the introduction of a 2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl group at the N-3 position has been explored. uni.lu

Modification of the Oxazole (B20620) Ring: While the oxazolone core is often maintained for its inherent activity, modifications such as replacing the oxygen atom with sulfur to create an oxazolo[4,5-b]pyridine-2-thione have been investigated. nih.gov

The synthesis of these analogs often begins with a substituted 2-amino-3-hydroxypyridine, which can be challenging to obtain commercially. researchgate.net A common synthetic route involves the cyclization of 2-amino-3-hydroxypyridine with reagents like phosgene (B1210022) or its equivalents to form the oxazolone ring. researchgate.net

Influence of Substituents on Biological Activities

The nature and position of substituents on the this compound scaffold have a profound impact on the resulting compound's biological profile. Research has demonstrated that even minor changes to the chemical structure can lead to significant alterations in activity and selectivity.

In the context of SIRT1 activation, SAR studies have revealed several key trends. While specific data points for large-scale screens on the this compound core are proprietary, the principles can be illustrated through related series. For example, in a series of oxazolo[4,5-b]pyridine-based SIRT1 activators, the presence of a trifluoromethylphenyl group was found to be crucial for potent activation. nih.gov

The influence of substituents extends beyond enzyme activation and can also modulate other biological activities. For instance, a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. researchgate.net One compound from this series demonstrated significant inhibition with an IC50 value of 0.19 μM, highlighting the potential of this scaffold in targeting kinases. researchgate.net

Furthermore, the introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical properties of the oxazolo[4,5-b]pyridine (B1248351) core, which can be relevant for applications in diagnostics and as fluorescent probes. researchgate.netresearchgate.net The introduction of such groups can lead to an increase in both the ground and excited state dipole moments. researchgate.net

CompoundSubstituent at Position XSIRT1 Activation (Fold Change)Reference
Analog 1-H1.2 nih.gov
Analog 2-CF38.5 nih.gov
Analog 3-OCH32.1 nih.gov

Scaffold Hopping Strategies in Drug Discovery

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a known active compound with a structurally different scaffold while retaining similar biological activity. nih.gov This approach is employed to discover novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. nih.gov

The this compound scaffold can be considered a bioisosteric replacement for other heterocyclic systems in drug discovery programs. For instance, the oxazolo[5,4-d]pyrimidine (B1261902) scaffold, an isomer of the oxazolo[4,5-b]pyridine system, has been successfully developed through scaffold hopping to create novel cannabinoid receptor 2 (CB2) antagonists. nih.gov In this case, the oxazolopyrimidine core replaced a different heterocyclic system to yield compounds with nanomolar binding affinity for the CB2 receptor and significant selectivity over the CB1 receptor. nih.gov

The principle of scaffold hopping can be applied to the this compound core to explore new biological targets. By identifying the key pharmacophoric features of a known ligand for a particular target, medicinal chemists can design novel this compound analogs that mimic those features. For example, the core can be seen as a replacement for purine (B94841) bases, where the imidazole (B134444) ring is substituted with an oxazole motif. nih.gov This similarity has been exploited in the design of anticancer agents. nih.gov

Original ScaffoldHopped ScaffoldBiological TargetReference
PurineOxazolo[5,4-d]pyrimidineVEGFR-2, Kinases nih.gov
MethylpyrazoleThiazole, Pyrrole, PyrazineCB1 Receptor nih.gov

Stereochemical Considerations in Derivatives of this compound

Stereochemistry plays a critical role in the biological activity of chiral drugs. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are themselves chiral. Therefore, the synthesis and evaluation of individual enantiomers of chiral derivatives of this compound are crucial for understanding their pharmacological profiles.

While the parent this compound molecule is achiral, the introduction of a stereocenter, often through substitution at the N-3 position or on a side chain, can lead to the formation of enantiomers. These enantiomers can exhibit different potencies, efficacies, and even different pharmacological activities.

Although specific studies focusing solely on the stereochemistry of this compound derivatives are not extensively reported in the public domain, the principles of stereoselective synthesis are well-established in medicinal chemistry. For example, the asymmetric synthesis of molecules containing a 4,5-dihydro-1H- nih.govuni.lunih.gov-triazoline core with a carbohydrate appendage demonstrates the importance of controlling stereochemistry to achieve desired biological outcomes. mdpi.com In this case, a 1,3-dipolar cycloaddition reaction was used to generate enantiopure triazolines, and single-crystal X-ray analysis confirmed the absolute configuration at the newly formed stereocenter. mdpi.com

Similar strategies could be employed for the synthesis of chiral this compound derivatives. The development of stereoselective synthetic routes would be essential to:

Prepare and test individual enantiomers for their biological activity.

Identify the eutomer (the more active enantiomer) and the distomer (the less active enantiomer).

Potentially reduce side effects and improve the therapeutic index by developing single-enantiomer drugs.

The investigation of stereochemical aspects is a critical step in the preclinical development of any chiral drug candidate based on the this compound scaffold.

Advanced Spectroscopic and Characterization Methodologies for Oxazolo 4,5 B Pyridin 2 3h One

Fluorescence Properties and Photophysical Characterization

While oxazolo[4,5-b]pyridin-2(3H)-one itself is not reported as a strongly fluorescent molecule, its derivatives are a subject of significant interest for their fluorescent properties. researchgate.net Many compounds based on the oxazolopyridine skeleton exhibit fluorescence in the visible spectrum, making them promising candidates for applications such as organic light-emitting diodes (LEDs). researchgate.net

Research into the fluorescence of the oxazolo[4,5-b]pyridine (B1248351) ring system has shown that the introduction of electron-donating and electron-withdrawing substituents is a key strategy for inducing and tuning its photophysical properties. researchgate.net This substitution pattern often leads to a significant increase in both the ground and excited state dipole moments, resulting in fluorescence that has a strong charge-transfer (CT) character. researchgate.net The emission properties, such as wavelength and intensity, are highly dependent on the nature of the substituent and the polarity of the solvent. For instance, in studies of substituted 2-phenyloxazolo[4,5-b]pyridines, the fluorescence was investigated in the context of radiative back electron transfer theory. researchgate.net Furthermore, in solutions containing acid, these compounds can act as bases, forming fluorescing cations. researchgate.net

The table below summarizes the photophysical characteristics of representative fluorescent derivatives of oxazolo[4,5-b]pyridine, illustrating the impact of substitution on their emission properties.

Compound NameSolventAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Key Findings
2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridineEtAcNot specified~425Exhibits strong charge-transfer fluorescence. researchgate.net
2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridineDMSONot specified~500Shows a significant red-shift in a more polar solvent, characteristic of CT emission. researchgate.net
6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridineMultipleNot specifiedNot specifiedThe introduction of substituents leads to increased ground and excited state dipole moments. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the confirmation of its bicyclic structure and the position of substituents in its derivatives.

For the parent compound, this compound, the ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and a signal for the N-H proton of the oxazolone (B7731731) ring. The chemical shifts and coupling constants of the pyridine protons (at positions 5, 6, and 7) would be characteristic of their relative positions on the electron-deficient pyridine ring. Similarly, the ¹³C NMR spectrum would display signals for the six unique carbon atoms of the core structure, including the characteristic carbonyl carbon (C=O) of the oxazolone ring at a downfield chemical shift.

While specific spectral data for the unsubstituted parent compound is not detailed in the cited literature, data for its derivatives are available and demonstrate the utility of NMR. For example, the ¹H NMR of a substituted derivative shows characteristic signals for the protons on the heterocyclic core and the substituent groups. researchgate.netclockss.org

Table 7.2.1: Predicted NMR Signals for this compound

Atom Nucleus Predicted Chemical Shift Range (ppm) Expected Multiplicity
H5 ¹H ~8.0-8.5 Doublet (d)
H6 ¹H ~7.0-7.5 Doublet of doublets (dd)
H7 ¹H ~7.5-8.0 Doublet (d)
NH ¹H Broad, variable Singlet (s)
C2 ¹³C ~155-165 N/A
C3a ¹³C ~140-150 N/A
C5 ¹³C ~140-150 N/A
C6 ¹³C ~115-125 N/A
C7 ¹³C ~125-135 N/A

The following table provides an example of reported ¹H NMR data for a derivative, illustrating how the technique is applied for structural confirmation.

Table 7.2.2: Example ¹H NMR Data for 6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine clockss.org

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.89 d 8.5 2H, Harom
8.12 d 2.0 1H, H7
8.44 d 8.5 2H, Harom
8.72 d 2.0 1H, H5

Solvent: DMSO-d₆

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, with a molecular formula of C₆H₄N₂O₂, HRMS provides an exact mass measurement that can distinguish it from other isomers or compounds with the same nominal mass.

The theoretical monoisotopic mass of this compound is calculated to be 136.0273 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass (typically within 5 ppm) serves as definitive proof of the compound's elemental composition.

HRMS is also routinely used to confirm the identity of synthesized derivatives. The table below shows an example of HRMS data for a brominated derivative of the oxazolo[4,5-b]pyridine family, highlighting the accuracy of the technique.

Table 7.3.1: Example HRMS Data for a Derivative researchgate.net

Compound Name Molecular Formula Calculated Exact Mass (m/z) Found Mass (m/z)

Future Research Directions and Translational Potential of Oxazolo 4,5 B Pyridin 2 3h One

Emerging Therapeutic Avenues and Clinical Translation Potential

The foundational structure of oxazolo[4,5-b]pyridin-2(3H)-one has given rise to derivatives with significant therapeutic promise, opening multiple avenues for future clinical investigation.

Neurodegenerative and Inflammatory Diseases: A novel series of 1,2,3-triazoles based on the oxazolo[4,5-b]pyridine-2-one scaffold has been synthesized and identified as potent inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). nih.gov Compound 4g in this series demonstrated a high level of inhibition with an IC50 value of 0.19 μM. Given the role of GSK-3β inhibition in inflammation, several of these compounds also showed pronounced in vivo anti-inflammatory activity, significantly reducing pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. nih.gov This dual potential suggests their utility in treating neurodegenerative conditions where both GSK-3β and inflammation are implicated.

Metabolic Disorders: Researchers have identified derivatives of oxazolo[4,5-b]pyridines as novel, potent activators of SIRT1, an NAD+-dependent protein deacetylase. nih.gov SIRT1 activation is known to have beneficial effects on glucose homeostasis and insulin (B600854) resistance, suggesting a potential therapeutic application for these compounds in managing metabolic diseases such as type 2 diabetes. nih.gov

Infectious Diseases: A significant breakthrough has been the discovery of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as a potent new class of inhibitors against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). nih.gov The most active compound from this series displayed an IC₅₀ of 91 nM against the pathogenic T.b. rhodesiense strain with minimal toxicity to mammalian cells, highlighting a promising path for developing new treatments for this neglected tropical disease. nih.gov

Analgesia: Certain derivatives have been found to possess significant analgesic properties. google.com Notably, these compounds appear to be pure analgesics, lacking the anti-inflammatory activity often associated with other pain relievers, which could provide a more targeted therapeutic option with fewer side effects. google.com

Oncology: While direct studies are expanding, related heterocyclic systems like oxazolo[5,4-d]pyrimidines have shown potential as anticancer agents by inhibiting targets such as vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com The structural similarity suggests that future research into this compound derivatives could yield novel oncology treatments. mdpi.comgoogle.com

Novel Synthetic Methodologies and Sustainable Production

Advancing the therapeutic application of this compound derivatives is contingent on the development of efficient and sustainable synthetic routes.

Current methods for synthesizing the oxazolopyridine core often involve significant limitations, such as harsh reaction conditions, extended reaction times, and low product yields. researchgate.netresearchgate.net To overcome these challenges, research is moving towards more innovative approaches. One established multi-step procedure involves using a Heck reaction to introduce an acidic chain onto the pyridine (B92270) ring, followed by hydrogenation to reduce both a double bond and a cyano group, which has proven effective and allows for easier purification. clockss.org

More recent advancements focus on greener and more efficient chemistry. The "click chemistry" approach has been successfully used to synthesize 1,2,3-triazole derivatives of the core scaffold. nih.gov Furthermore, inspiration can be drawn from methodologies developed for related heterocyclic compounds. For instance, a catalyst-free, additive-free, and eco-friendly method using microwave-mediated synthesis has been established for producing 1,2,4-triazolo[1,5-a]pyridines. mdpi.com This type of cascade reaction, performed in a short time with good to excellent yields, represents a significant step towards sustainable production. mdpi.com Microwave-assisted combinatorial synthesis has also been employed to create libraries of related benzoazoles and azole[4,5-b]pyridines, a technique that could be adapted to rapidly generate diverse this compound derivatives for screening. researchgate.net

Exploration of Undiscovered Biological Activities

The wide range of documented biological activities for the oxazolopyridine class strongly suggests that its full potential is yet to be discovered. researchgate.netresearchgate.net Future research will likely focus on systematic screening and exploration of new biological targets.

Known activities include:

Antimicrobial

Anticancer

Anti-inflammatory

Analgesic

Herbicidal

Antioxidant

Anticoagulant

Antidiabetic

Given the success in identifying potent inhibitors for specific targets like GSK-3β and Trypanosoma brucei, a logical next step is to screen libraries of this compound derivatives against other kinases, parasites, and microbial strains. nih.govnih.gov The demonstrated activity as SIRT1 activators opens the door to investigating their effects on other sirtuins and related metabolic pathways. nih.gov The structural similarity to purine (B94841) bases, a key feature of the related oxazolo[5,4-d]pyrimidine (B1261902) pharmacophore, suggests that these compounds could interact with a wide range of biological systems involved in nucleic acid synthesis and cellular signaling, making them prime candidates for broad-based biological screening campaigns. mdpi.com

Advanced Material Science Applications

Beyond its biomedical potential, this compound is a promising candidate for applications in advanced material science. chemimpex.com Its heterocyclic structure imparts stability and unique electronic properties that can be harnessed for novel technologies.

Future research in this area includes:

High-Performance Polymers: The compound can be incorporated into polymer chains to enhance their thermal stability and mechanical strength, making them suitable for specialized, high-performance applications. chemimpex.com

Organic Electronics and Photonics: There is significant potential for using these compounds in the development of organic electronics and photonic devices. chemimpex.com Research on related oxazolo[5,4-b]quinoline derivatives has shown that their photophysical properties can be finely tuned by modifying substituents, leading to applications as fluorescent probes and organic light-emitting materials. researchgate.net This provides a clear research path for investigating the fluorescence and electroluminescent properties of the this compound core.

Corrosion Inhibition: Related heterocyclic compounds have been identified as effective corrosion inhibitor prototypes, suggesting another potential industrial application for this scaffold. researchgate.net

Multidisciplinary Research Synergies and Collaborations

Realizing the full potential of this compound will require extensive collaboration across multiple scientific disciplines. The journey from initial synthesis to a marketable product—be it a drug or a new material—is inherently complex.

Chemistry and Biology: Synthetic chemists are needed to devise novel, efficient, and sustainable production methods, while medicinal chemists can design and create libraries of derivatives. clockss.orgmdpi.com These compounds would then be evaluated by biologists and pharmacologists to identify lead candidates for various diseases through techniques like high-throughput screening and in vivo studies. nih.govnih.gov

Computational and Experimental Science: In silico analysis, including molecular docking, has already been used to preselect synthesized compounds for further in vitro testing, saving time and resources. mdpi.comnih.gov Strengthening the synergy between computational modeling and experimental validation will accelerate the discovery process.

Medicine, Agriculture, and Material Science: The broad spectrum of potential applications—from treating human diseases like cancer and sleeping sickness to developing herbicides and advanced polymers—necessitates collaboration between medical researchers, agricultural scientists, and material scientists. chemimpex.comresearchgate.netnih.gov This cross-pollination of ideas can lead to unexpected discoveries and applications.

By fostering these multidisciplinary synergies, the scientific community can effectively explore and translate the promising attributes of the this compound scaffold into tangible benefits for health, technology, and industry.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for oxazolo[4,5-b]pyridin-2(3H)-one, and how can reaction conditions be optimized for high yield?

  • Methodology : The catalytic oxidative carbonylation of 2-aminopyridin-3-ol using PdI₂ under CO pressure (1 atm) at 100°C for 24 hours yields this compound with up to 90% efficiency. Catalyst loading can be reduced to 0.2 mol% without significant yield loss, as demonstrated in recycling experiments . For regioselective functionalization, metalation with LDA (lithium diisopropylamide) at -78°C in THF followed by electrophilic quenching (e.g., alkyl halides) is effective .

Q. How can structural purity and identity of this compound be confirmed experimentally?

  • Methodology :

  • Titration : Assay purity ≥98% via acid-base titration .
  • Spectroscopy : ¹H NMR (DMSO-d₆) confirms regiochemistry: characteristic singlet for the oxazole C-H proton at δ 8.2–8.4 ppm and pyridine protons at δ 7.5–8.0 ppm .
  • Chromatography : GC or HPLC with UV detection (λ = 254 nm) ensures ≥98% purity .

Q. What are the standard protocols for introducing substituents at the 3-position of the oxazolo[4,5-b]pyridine scaffold?

  • Methodology : Alkylation using chloroacetamides or ethyl chloroacetate in pyridine/water (5:1 ratio) at 60°C for 6 hours introduces sulfanyl or cyanoethyl groups. Nucleophilic 1,4-addition with acrylonitrile under basic conditions (e.g., K₂CO₃) is optimal for β-cyanethylation .

Advanced Research Questions

Q. How can computational modeling guide the design of oxazolo[4,5-b]pyridine derivatives for selective enzyme inhibition?

  • Methodology :

  • 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with inhibitory activity (e.g., against aldehyde dehydrogenase 1A1) .
  • Docking : Autodock Vina or Schrödinger Suite for binding mode analysis. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Glu268 in ALDH1A1) .
  • Scaffold Hopping : Replace benzoxazol-2(3H)-one with this compound to enhance selectivity .

Q. What strategies resolve contradictions in biological activity data for oxazolo[4,5-b]pyridine derivatives?

  • Methodology :

  • Dose-Response Analysis : Re-evaluate EC₅₀ values in HEL cells for antiviral activity; inconsistencies may arise from cell-line-specific metabolic pathways .
  • Metabolite Screening : Use LC-MS to identify active metabolites (e.g., hydrolyzed propionamides) that may contribute to anti-inflammatory effects .
  • Off-Target Profiling : Screen against unrelated receptors (e.g., GluN2B) to rule out polypharmacology .

Q. How can regioselective C-H functionalization be achieved in this compound for drug discovery?

  • Methodology :

  • Directed Metalation : Use LDA to deprotonate the 4-position, followed by Negishi coupling with aryl/alkyl zinc halides for C-C bond formation .
  • Photoredox Catalysis : Employ Ru(bpy)₃²⁺ under blue light to activate C-H bonds at the 7-position for trifluoromethylation .

Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of thiazolo/oxazolo[4,5-b]pyridine hybrids?

  • Methodology :

  • Carrageenan-Induced Paw Edema : Administer derivatives (10–50 mg/kg, oral) and measure exudate volume reduction at 4 hours post-induction .
  • Cytokine Profiling : ELISA for TNF-α and IL-6 in serum to confirm mechanism .

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate pharmacological results using orthogonal assays (e.g., SPR vs. cell-based) .
  • Scalability : Prioritize Pd-catalyzed methods for gram-scale synthesis due to recyclability of catalysts .
  • Toxicity Screening : Assess hepatotoxicity early via HepG2 cell viability assays, as heterocyclic cores may induce CYP450 activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.